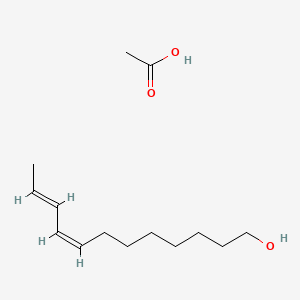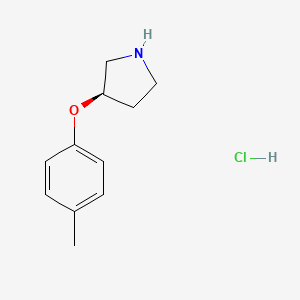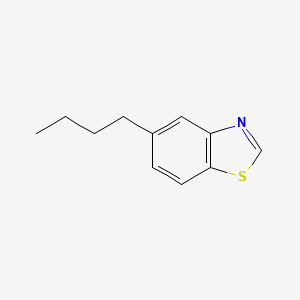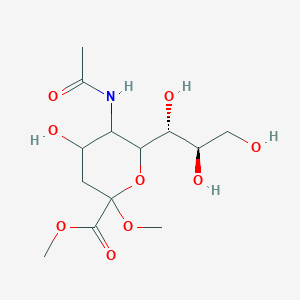![molecular formula C16H9NO3 B12285415 Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]-](/img/structure/B12285415.png)
Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]- is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a nonene chain with multiple triple bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]- typically involves the condensation of benzoic acid derivatives with amines under specific conditions. One common method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous-flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.
科学的研究の応用
Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of polymers, coatings, and other materials
作用機序
The mechanism of action of benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .
類似化合物との比較
Similar Compounds
Benzoic acid, 2-[[(2z)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]-3-hydroxy-: This compound has a similar benzoic acid structure but with different substituents, leading to distinct properties and applications.
4-Aminobenzoic acid: Another related compound with an amino group, used in various chemical and biological applications.
Uniqueness
The uniqueness of benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]- lies in its multiple triple bonds and the specific arrangement of its functional groups. This structure imparts unique chemical reactivity and potential for diverse applications, distinguishing it from other benzoic acid derivatives.
特性
分子式 |
C16H9NO3 |
|---|---|
分子量 |
263.25 g/mol |
IUPAC名 |
4-[[(E)-non-2-en-4,6,8-triynoyl]amino]benzoic acid |
InChI |
InChI=1S/C16H9NO3/c1-2-3-4-5-6-7-8-15(18)17-14-11-9-13(10-12-14)16(19)20/h1,7-12H,(H,17,18)(H,19,20)/b8-7+ |
InChIキー |
ZMNUDGJNLWIUAJ-BQYQJAHWSA-N |
異性体SMILES |
C#CC#CC#C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)O |
正規SMILES |
C#CC#CC#CC=CC(=O)NC1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


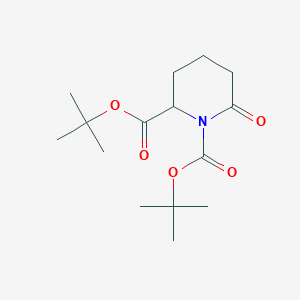
![1,3-Bis[2-(dimethylamino)phenyl]urea](/img/structure/B12285334.png)
![4,7-dibromothieno[3,2-d]pyrimidine](/img/structure/B12285336.png)
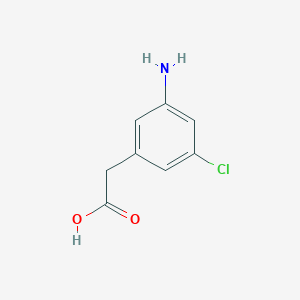
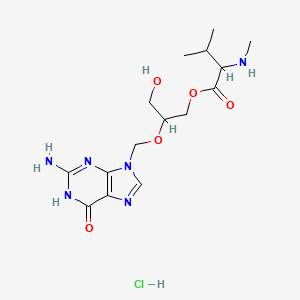
![[4-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B12285353.png)
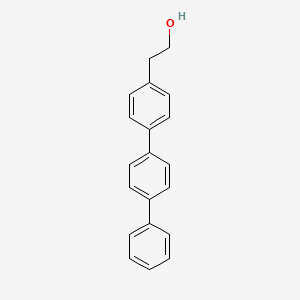

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine](/img/structure/B12285376.png)
